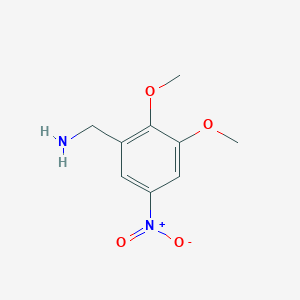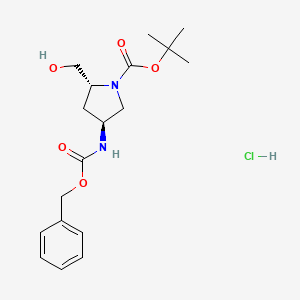![molecular formula C7H12ClNO B14032408 6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)
6-Aminospiro[3.3]heptan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminospiro[3.3]heptan-2-one hydrochloride is a spirocyclic compound with the molecular formula C7H12ClNO. It is characterized by a unique spiro structure, which consists of two rings sharing a single atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[3.3]heptan-2-one hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under acidic conditions. One common method includes the reaction of spiro[3.3]heptan-2-one with ammonia or an amine in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Aminospiro[3.3]heptan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Spirocyclic alcohols.
Substitution: Various substituted spirocyclic compounds depending on the reagents used
Scientific Research Applications
6-Aminospiro[3.3]heptan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Aminospiro[3.3]heptan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The spirocyclic structure provides unique steric properties that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Aminospiro[3.3]heptane-2-carboxylic acid
- 2-Methyl spiro[3.3]heptane-2-carboxylate-6-carboxylic acid
- 6-Oxospiro[3.3]heptane-2-carboxylic acid
Uniqueness
6-Aminospiro[3.3]heptan-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and ketone functional groups.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
6-aminospiro[3.3]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c8-5-1-7(2-5)3-6(9)4-7;/h5H,1-4,8H2;1H |
InChI Key |
BOZYRNKIOGVAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)

![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)






![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)


